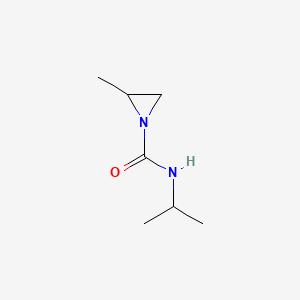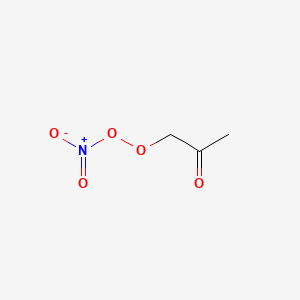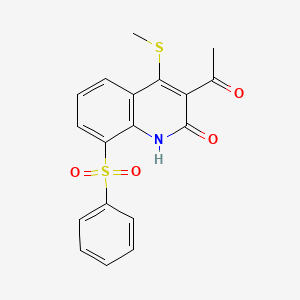
3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, an acetyl group, a methylthio group, and a phenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions to form the quinolinone core.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the Methylthio Group: The methylthio group can be added via thiolation reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the acetyl, methylthio, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its reactivity and applications.
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenyl)-: Lacks the sulfonyl group, which may affect its solubility and biological activity.
Uniqueness
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which can enhance its chemical stability, solubility, and potential biological activities. This compound’s distinct structure allows for diverse applications in various scientific fields.
属性
CAS 编号 |
145499-14-5 |
|---|---|
分子式 |
C18H15NO4S2 |
分子量 |
373.441 |
IUPAC 名称 |
3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H15NO4S2/c1-11(20)15-17(24-2)13-9-6-10-14(16(13)19-18(15)21)25(22,23)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,19,21) |
InChI 键 |
YFXFDTBXLVZZPW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=CC=C2)S(=O)(=O)C3=CC=CC=C3)NC1=O)SC |
同义词 |
2(1H)-Quinolinone, 3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


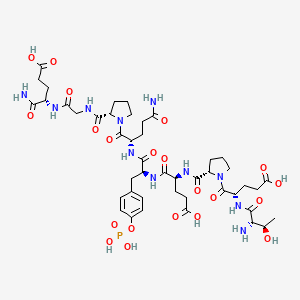

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
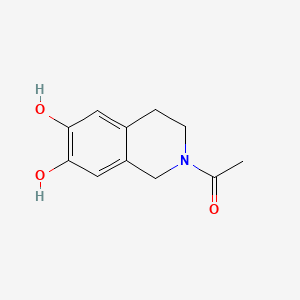
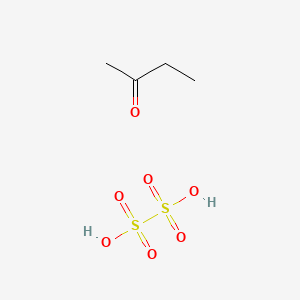
![4-oxa-8-azatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B583089.png)
